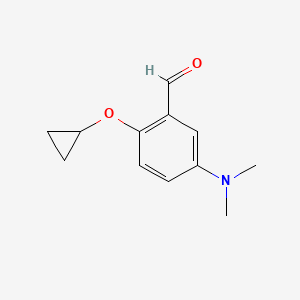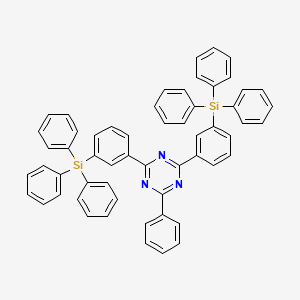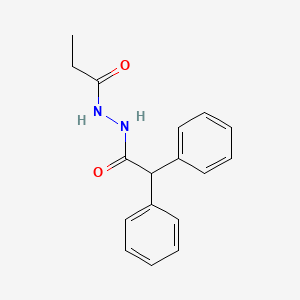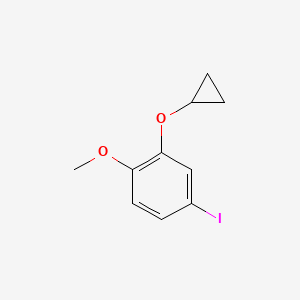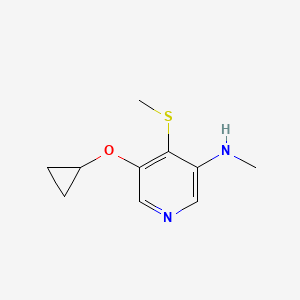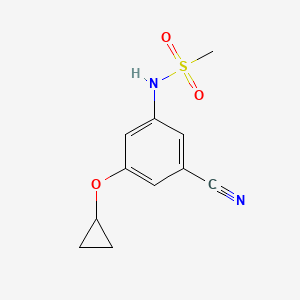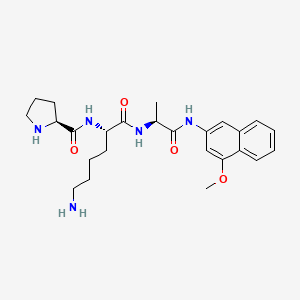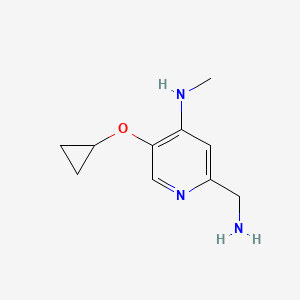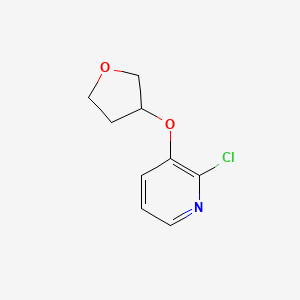
2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a chlorine atom at the second position and a tetrahydrofuran-3-yloxy group at the third position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with tetrahydrofuran-3-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Lactones or other oxidized products.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine: Similar structure but with the chlorine atom at the fourth position.
6-Chloro-5-((tetrahydrofuran-3-yl)oxy)pyridine: Similar structure but with the chlorine atom at the sixth position.
Uniqueness
2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine is unique due to the specific positioning of the chlorine and tetrahydrofuran-3-yloxy groups on the pyridine ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-chloro-3-(oxolan-3-yloxy)pyridine |
InChI |
InChI=1S/C9H10ClNO2/c10-9-8(2-1-4-11-9)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2 |
InChI Key |
VIXICTVKNLVYGR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


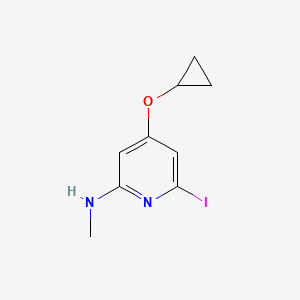
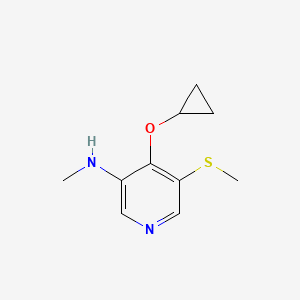
![(2E)-N-[4-(diethylamino)phenyl]-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14811710.png)
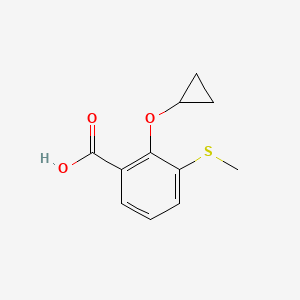
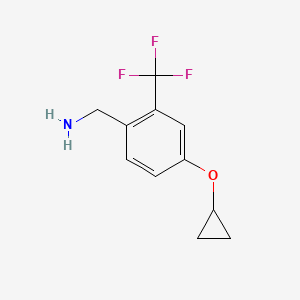
![N'-[(E)-3-phenylprop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14811728.png)
